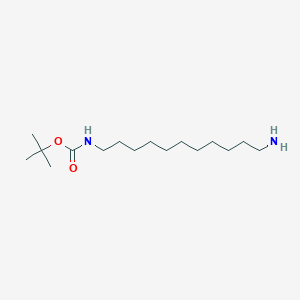

tert-Butyl (11-aminoundecyl)carbamate

Übersicht

Beschreibung

tert-Butyl (11-aminoundecyl)carbamate is a chemical compound with the molecular formula C₁₆H₃₄N₂O₂ and a molecular weight of 286.50 g/mol . It is characterized by an alkane chain with a terminal amine and a Boc-protected amino group . This compound is commonly used as a linker in PROTAC (Proteolysis Targeting Chimeras) synthesis and other conjugation applications .

Vorbereitungsmethoden

The synthesis of tert-Butyl (11-aminoundecyl)carbamate typically involves the reaction of 11-aminoundecanoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

tert-Butyl (11-aminoundecyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The terminal amine group can participate in nucleophilic substitution reactions with electrophiles.

Deprotection Reactions: The Boc-protected amino group can be deprotected using strong acids such as trifluoroacetic acid (TFA).

Coupling Reactions: It can be used in coupling reactions to form peptide bonds or other linkages.

Common reagents used in these reactions include trifluoroacetic acid for deprotection and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

PROTAC Linker in Drug Development

One of the primary applications of tert-butyl (11-aminoundecyl)carbamate is as a linker in Proteolysis Targeting Chimeras (PROTACs) . PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. The compound's ability to form stable linkages with target proteins enhances its utility in drug discovery and development processes aimed at treating various diseases, including cancer .

Bioconjugation Applications

The carbamate functional group in this compound facilitates its use in bioconjugation reactions. Bioconjugation involves the covalent attachment of biomolecules to other molecules, which can enhance the efficacy of drugs or improve the delivery of therapeutic agents. The amine group can react with various electrophiles, such as carboxylic acids and activated esters, making it a valuable tool in the synthesis of complex biomolecular constructs .

Synthetic Intermediate for Pharmaceutical Compounds

This compound serves as a synthetic intermediate in the preparation of various pharmaceutical agents. For example, it has been utilized in the synthesis of compounds that exhibit significant biological activity, including inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and are often targeted in cancer therapies .

Case Study 1: PROTAC Development

In one study focusing on PROTACs, this compound was employed to create a linker that facilitated the degradation of specific oncogenic proteins. The study demonstrated that this linker significantly improved the selectivity and efficacy of the PROTACs developed, leading to promising results in preclinical models .

Case Study 2: Enzyme Inhibition

Research has highlighted the potential of carbamate derivatives, including this compound, as enzyme inhibitors. In particular, studies have shown that modifications to the alkane chain can enhance binding affinity to enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound and related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | PROTAC linker; enzyme inhibitor | Facilitates selective protein degradation |

| Related carbamate derivatives | CDK inhibition | Enhances anticancer properties |

| Other analogs | Modulation of metabolic enzymes | Potential therapeutic applications |

Wirkmechanismus

The mechanism of action of tert-Butyl (11-aminoundecyl)carbamate involves its use as a linker in PROTAC synthesis. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-Butyl (11-aminoundecyl)carbamate include other Boc-protected amino acids and their derivatives. For example:

tert-Butyl (substituted benzamido)phenylcarbamate: These compounds have similar Boc-protected amino groups and are used in anti-inflammatory applications.

tert-Butyl 2-amino phenylcarbamate: Used in the synthesis of various derivatives with potential pharmaceutical applications.

The uniqueness of this compound lies in its specific structure, which makes it particularly suitable for use as a PROTAC linker .

Biologische Aktivität

tert-Butyl (11-aminoundecyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and drug delivery systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 271.43 g/mol

- CAS Number : 68076-36-8

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an 11-carbon aliphatic chain terminating in an amine. This structure is significant for its interactions with biological targets.

The biological activity of this compound may be attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The carbamate group can facilitate hydrogen bonding, enhancing the compound's affinity for target sites.

Key Mechanisms:

- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase I (top1), an enzyme crucial for DNA replication and transcription. Inhibition of top1 leads to the stabilization of DNA cleavage complexes, preventing re-ligation and resulting in cytotoxicity against cancer cells .

- Cellular Uptake : The long aliphatic chain may enhance membrane permeability, facilitating cellular uptake and increasing bioavailability within target cells.

Biological Activity Data

Recent studies have evaluated the biological activity of related carbamate compounds, providing insights into structure-activity relationships (SAR). The following table summarizes findings from various experiments:

| Compound | Activity Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Topoisomerase I Inhibition | 15 | Stabilizes DNA cleavage complexes |

| Compound B | Cytotoxicity | 25 | Induces apoptosis in cancer cells |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is currently limited or under investigation.

Case Studies

- Indenoisoquinoline Derivatives : Research on indenoisoquinoline derivatives has shown that carbamate-protected compounds exhibit varying levels of cytotoxicity depending on their structural modifications. For instance, shorter alkyl chains have been correlated with increased potency against cancer cell lines .

- Drug Delivery Systems : Studies have explored the use of hydrophobically end-capped polymers incorporating carbamate functionalities for drug delivery applications. These systems demonstrated controlled release profiles and enhanced stability in physiological conditions, indicating potential applications for this compound in therapeutic formulations .

Eigenschaften

IUPAC Name |

tert-butyl N-(11-aminoundecyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O2/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17/h4-14,17H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKYLHCVXRGFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.